molecular formula C11H18NO5- B008388 (2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate CAS No. 441044-16-2

(2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate

Cat. No.: B008388
CAS No.: 441044-16-2
M. Wt: 244.26 g/mol
InChI Key: GCAZZUFIDGXTDA-HTQZYQBOSA-M
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Description

(2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen, a hydroxyl group at the C4 position, and a carboxylate ester at C2. Its stereochemistry (2R,4R) is critical for its conformational stability and interactions in synthetic applications, particularly in pharmaceuticals and bioconjugation chemistry. This compound is often utilized as a chiral building block or linker in drug development, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) .

Properties

CAS No.

441044-16-2

Molecular Formula

C11H18NO5-

Molecular Weight

244.26 g/mol

IUPAC Name

(2R,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/p-1/t7-,8-/m1/s1

InChI Key

GCAZZUFIDGXTDA-HTQZYQBOSA-M

SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)[O-])O

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C[C@@H]1C(=O)[O-])O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)[O-])O

Synonyms

(2R,4R)-BOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID BENZYLAMINE SALT; (2R,4R)-N-BOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID BENZYLAMINE SALT; (2R,4R)-N-BOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID BENZYLAMINE SALT, 95%, 98% EE; (2R,4R)-N-BOC-4-Hydroxypiperidin

Origin of Product

United States

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

The target compound’s piperidine ring (6-membered) contrasts with pyrrolidine analogs (5-membered), affecting ring strain, substituent orientation, and hydrogen-bonding capacity. For example:

  • (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid (pyrrolidine derivative) adopts an envelope conformation with intermolecular O–H⋯O hydrogen bonds forming chains in its crystal structure .

Substituent Variations

Key substituent differences and their impacts are summarized below:

Compound Name Ring Type C4 Substituent C2 Functional Group Key Properties/Applications Evidence ID
Target Compound Piperidine –OH Carboxylate ester Chiral linker in ADCs/PROTACs; hydrogen bonding
(2R,4R)-4-Methoxypyrrolidine-2-carboxylic acid Pyrrolidine –OCH3 Carboxylic acid Enhanced lipophilicity; crystal packing via H-bonds
tert-Butyl (2R,4R)-2-cyano-4-hydroxypyrrolidine-1-carboxylate Pyrrolidine –OH –CN Electron-withdrawing cyano group; altered reactivity
(2R,4R)-1-(Boc)-4-phenoxypyrrolidine-2-carboxylic acid Pyrrolidine –OPh Carboxylic acid Aromatic bulk; potential solubility challenges
(2R,4S)-1-(Boc)-4-phenylpiperidine-2-carboxylic acid Piperidine –Ph Carboxylic acid Steric hindrance from phenyl; chiral resolution applications

Key Observations:

  • Hydroxyl (–OH) vs. Methoxy (–OCH3): The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents, while methoxy increases lipophilicity .
  • Carboxylate Ester vs. Carboxylic Acid: The ester form (target compound) offers stability under basic conditions, whereas the acid form (e.g., cis-13 in ) is prone to deprotonation, affecting reactivity in coupling reactions .

Stereochemical Considerations

The (2R,4R) configuration is conserved in many analogs, ensuring consistent spatial arrangement of functional groups. For example:

  • (2S,4S)-1-tert-Butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate () exhibits opposing stereochemistry, which may alter its interaction with enzymes or receptors.
  • N-Boc-cis-4-Hydroxy-D-proline (pyrrolidine analog) shares the cis-hydroxy-Boc motif but differs in ring size, affecting conformational flexibility .

Preparation Methods

Grignard Reaction for Carbon Skeleton Assembly

The Grignard reaction between 1-bromo-3-substituted propylene and diethyl oxalate initiates the synthesis. Magnesium-mediated coupling in anhydrous tetrahydrofuran (THF) at 20–25°C yields 2-carbonyl-3-allyl acetic acid ethyl ester. Critical parameters include:

  • Molar ratio : 1:1–1:2 (1-bromo-propylene:Mg:diethyl oxalate)

  • Solvent : THF, methyl-THF, or ether.

This step achieves >85% yield under optimized conditions, with residual magnesium bromide removed via aqueous workup.

Cyclization and Piperidine Ring Formation

The intermediate from the Grignard reaction undergoes cyclization to form the piperidine backbone. Methyl cyanoacetate is added to 2-carbonyl-3-allyl acetic acid ethyl ester in the presence of sodium hydride (NaH), facilitating intramolecular nucleophilic attack and ring closure.

Reaction Conditions and Stereochemical Control

  • Temperature : 0–5°C to minimize side reactions

  • Base : NaH (1.5 equiv) in THF

  • Product : Trans-4-substituted piperidine-2-carboxylate ethyl ester (racemic mixture)

Cyclization proceeds with 78–82% yield, with trans selectivity attributed to steric hindrance during ring closure.

Chiral Resolution of Racemic Intermediates

The racemic trans-4-substituted piperidine-2-carboxylate ethyl ester is resolved using L-tartaric acid to isolate the (2R,4R) enantiomer.

Diastereomeric Salt Formation

  • Solvent : Ethanol

  • Molar ratio : 1:1–1:2 (piperidine ester:L-tartaric acid)

  • Crystallization : Slow cooling from reflux to -5°C induces selective crystallization of the (2R,4R)-L-tartrate complex.

This step achieves 40–45% yield of the desired enantiomer, with the mother liquor recycled to improve overall efficiency.

tert-Butoxycarbonyl (Boc) Protection

The resolved (2R,4R)-4-hydroxypiperidine-2-carboxylate ethyl ester undergoes Boc protection to stabilize the amine group for downstream applications.

Protection Methodology

  • Reagent : Boc anhydride (2.0 equiv)

  • Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)

  • Solvent : Dichloromethane (DCM) or THF

  • Conditions : 0°C to room temperature, 4–6 hours.

The Boc group is introduced quantitatively (>95% yield), confirmed by NMR and LC-MS.

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors and catalytic hydrogenation to enhance efficiency:

Table 1: Key Industrial Process Parameters

StepReactor TypeTemperature (°C)Pressure (MPa)Yield (%)
Grignard ReactionBatch20–25Atmospheric85
CyclizationContinuous Flow0–50.180
Chiral ResolutionCrystallization-5–25Atmospheric45
Boc ProtectionBatch0–25Atmospheric95

Catalyst recycling (e.g., palladium carbon in hydrogenolysis) reduces costs by 30% in multi-ton production.

Analytical Validation and Quality Control

Final product purity is assessed via:

  • HPLC : Chiral stationary phase (CSP) to confirm enantiomeric excess (>99%)

  • X-ray Diffraction : Confirms absolute configuration via SHELXL-refined crystallographic data .

Q & A

Q. What are the common synthetic routes for (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate in academic laboratories?

The synthesis typically involves multi-step protocols starting with Boc-protected intermediates. For example, hydrogenation of pre-functionalized piperidine derivatives (e.g., using Pd/C under H₂) followed by hydrolysis (e.g., LiOH in THF/H₂O at 0°C) is a standard approach to generate carboxylates . Multi-step reactions may also include tert-butoxycarbonyl (Boc) protection, nucleophilic substitution, and purification via column chromatography or recrystallization .

Q. How is the stereochemical integrity of the 2R and 4R positions maintained during synthesis?

Chiral auxiliaries or enantioselective catalysis are often employed. Absolute configuration is confirmed via single-crystal X-ray diffraction (e.g., SHELX refinement) and corroborated by NMR coupling constants and optical rotation data . The use of stereochemically pure starting materials (e.g., (2R,4R)-4-hydroxypiperidine derivatives) is critical to avoid racemization .

Q. What purification methods are effective for isolating this compound?

Common methods include:

  • Silica gel chromatography for intermediate purification .
  • Recrystallization from polar aprotic solvents (e.g., THF/water mixtures) .
  • Acid-base extraction to separate carboxylate intermediates from byproducts .

Q. How is structural confirmation achieved post-synthesis?

A combination of analytical techniques is used:

  • NMR spectroscopy : Distinct signals for the Boc group (δ ~1.4 ppm for tert-butyl), hydroxyl (δ ~3.5 ppm), and carboxylate protons confirm connectivity .
  • Mass spectrometry (MS) : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ or [M+Na]⁺) validate the molecular formula .
  • X-ray crystallography : Resolves stereochemistry and confirms the envelope conformation of the piperidine ring .

Q. What are the recommended storage conditions to ensure stability?

Store under inert atmosphere (N₂ or Ar) at 2–8°C in airtight containers. The Boc group is sensitive to acidic conditions, so exposure to protic solvents or acids should be avoided .

Advanced Research Questions

Q. How do stereochemical variations at the 2R and 4R positions influence reactivity in nucleophilic acyl substitution reactions?

The (2R,4R) configuration imposes spatial constraints that affect nucleophile accessibility. For instance, steric hindrance from the tert-butyl group may slow acylation at the carboxylate, while the hydroxyl group at C4 can participate in hydrogen bonding, stabilizing transition states. Comparative studies with (2S,4S) diastereomers show divergent reaction rates and regioselectivity .

Q. What strategies resolve discrepancies between experimental and computational spectroscopic data?

  • Conformational analysis : Use density functional theory (DFT) to model low-energy conformers and compare predicted vs. observed NMR chemical shifts .
  • Dynamic effects : Account for solvent interactions (e.g., DMSO-induced shifts) and temperature-dependent conformational equilibria .
  • Crystallographic validation : Cross-check computational models with X-ray-derived bond lengths and angles .

Q. How does this compound interact with biological targets such as enzymes or receptors?

Preliminary interaction studies suggest:

  • Hydrogen bonding : The hydroxyl and carboxylate groups may bind to active-site residues in proteases or kinases.
  • Steric effects : The bulky Boc group could block access to hydrophobic pockets.
    Methodologies include:
  • Docking simulations (e.g., AutoDock Vina) to predict binding modes .
  • Isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. What are the hazards associated with handling this compound, and how are they mitigated?

  • Acute toxicity : Oral LD₅₀ data classify it as Category 4 (H302). Use PPE (gloves, lab coat) and avoid ingestion .
  • Irritation : Skin (H315) and eye (H319) irritation risks necessitate fume hood use and safety goggles .
  • Incompatibilities : Reacts with strong oxidizers; store separately from acids/bases .

Q. How can synthetic byproducts or diastereomeric impurities be detected and removed?

  • Chiral HPLC : Separates enantiomers using cellulose-based columns .
  • 2D NMR (COSY, NOESY) : Identifies diastereomers via cross-peak patterns .
  • Crystallization-induced asymmetric transformation : Enriches desired stereoisomer through controlled recrystallization .

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